Abt-737 belongs to a class of drugs known as BH3 mimetics. These drugs mimic the function of naturally occurring proteins called BH3-only proteins, which play a critical role in triggering apoptosis. Normally, the balance between pro-apoptotic (cell death promoting) and anti-apoptotic (cell survival promoting) proteins determines a cell's fate. Cancer cells often have elevated levels of anti-apoptotic proteins, allowing them to evade cell death signals. Abt-737 disrupts this balance by binding to and inhibiting anti-apoptotic proteins, particularly Bcl-2 and Bcl-xL, tipping the scale towards cell death.
Studies have shown that Abt-737 can induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and some solid tumors []. However, the effectiveness can vary depending on the specific cancer type and the presence of other cellular factors [].